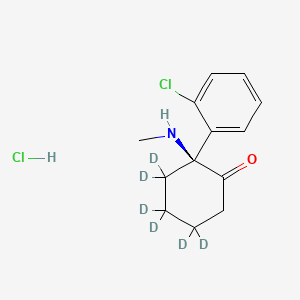
(S)-Ketamine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ketamine-d6 Hydrochloride is a deuterated form of (S)-Ketamine, a chiral compound known for its anesthetic and analgesic properties. The deuterium labeling (d6) is used to study the pharmacokinetics and metabolic pathways of the compound, providing insights into its behavior in biological systems. This compound is particularly significant in medical research due to its potential therapeutic applications and its role in understanding the mechanisms of action of ketamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ketamine-d6 Hydrochloride involves the deuteration of (S)-Ketamine. The process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuterium exchange reactions to incorporate deuterium atoms.
Chiral Resolution: The racemic mixture of ketamine is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Hydrochloride Formation: The (S)-Ketamine-d6 is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated chromatography systems.
Chemical Reactions Analysis
Types of Reactions: (S)-Ketamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form norketamine and other metabolites.
Reduction: Reduction reactions can convert ketamine back to its precursor compounds.
Substitution: Nucleophilic substitution reactions can modify the ketamine structure, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products:
Norketamine: A primary metabolite formed through oxidation.
Hydroxynorketamine: Another significant metabolite with potential therapeutic effects.
Scientific Research Applications
(S)-Ketamine-d6 Hydrochloride is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of ketamine.
Biology: Investigating the interaction of ketamine with biological systems and its effects on cellular processes.
Medicine: Exploring the therapeutic potential of ketamine in treating depression, chronic pain, and other conditions.
Industry: Developing new anesthetic agents and improving existing formulations.
Mechanism of Action
The mechanism of action of (S)-Ketamine-d6 Hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By blocking the NMDA receptor, ketamine inhibits excitatory neurotransmission, leading to its anesthetic and analgesic effects. Additionally, ketamine influences other molecular targets and pathways, including opioid receptors and the mTOR signaling pathway, contributing to its antidepressant properties.
Comparison with Similar Compounds
®-Ketamine: The enantiomer of (S)-Ketamine with different pharmacological properties.
Norketamine: A metabolite of ketamine with distinct effects.
Hydroxynorketamine: Another metabolite with potential therapeutic applications.
Uniqueness: (S)-Ketamine-d6 Hydrochloride is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. The (S)-enantiomer is also known to have more potent antidepressant effects compared to the ®-enantiomer, making it a valuable compound in medical research.
Properties
Molecular Formula |
C13H17Cl2NO |
|---|---|
Molecular Weight |
280.22 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuterio-2-(methylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/t13-;/m0./s1/i4D2,5D2,9D2; |
InChI Key |
VCMGMSHEPQENPE-IOTHGDJGSA-N |
Isomeric SMILES |
[2H]C1(CC(=O)[C@](C(C1([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)NC)[2H].Cl |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


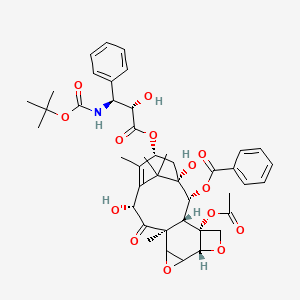
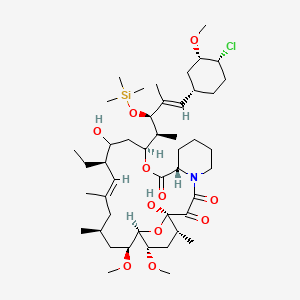
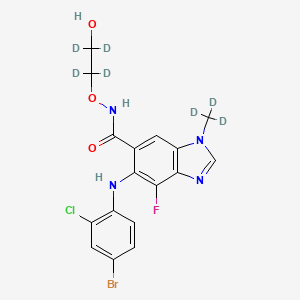
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)

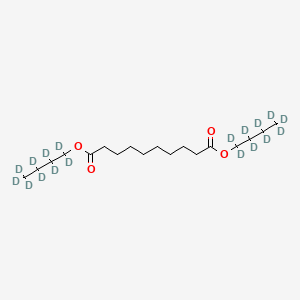
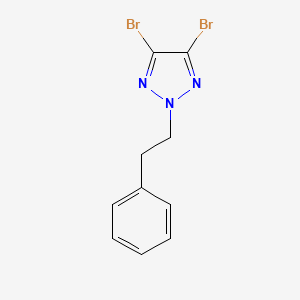
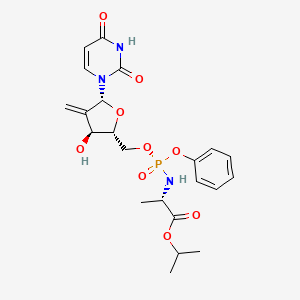
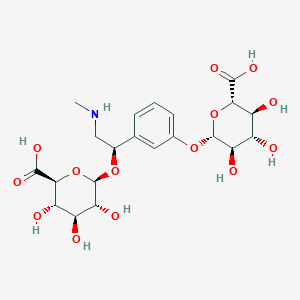
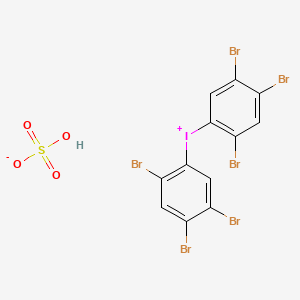
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
